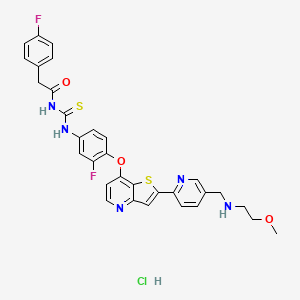

Glesatinib hydrochloride

Übersicht

Beschreibung

MGCD265 hydrochloride, also known as Glesatinib hydrochloride, is a potent, orally active multi-target kinase inhibitor. It primarily targets the mesenchymal epithelial transition factor (MET) and vascular endothelial growth factor receptor (VEGFR) families, as well as other kinases such as AXL and Tie-2. This compound has shown significant promise in preclinical and clinical studies for its ability to inhibit tumor growth and angiogenesis, making it a potential therapeutic agent for various types of cancers .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von MGCD265 Hydrochlorid umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und detaillierte Informationen sind nicht öffentlich verfügbar. Im Allgemeinen beinhaltet sie die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Reaktionsumgebungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von MGCD265 Hydrochlorid folgt den Good Manufacturing Practices (GMP), um die Qualität und Konsistenz der Verbindung zu gewährleisten. Der Prozess umfasst die großtechnische Synthese in Reaktoren, gefolgt von Reinigungsschritten wie Kristallisation und Filtration. Das Endprodukt wird dann in die gewünschten Darreichungsformen für den klinischen Gebrauch formuliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MGCD265 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel erleichtert wird.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel umfassen Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien umfassen Halogenide und Alkylierungsmittel.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion desoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

MGCD265 Hydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von MET und VEGFR in zellulären Prozessen wie Proliferation, Migration und Angiogenese zu untersuchen.

Medizin: Es wird in klinischen Studien auf seine Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht, darunter nicht-kleinzelliger Lungenkrebs, Brustkrebs und Bauchspeicheldrüsenkrebs.

Industrie: Es wird bei der Entwicklung von zielgerichteten Therapien und personalisierten Medizinansätzen eingesetzt .

5. Wirkmechanismus

MGCD265 Hydrochlorid übt seine Wirkung aus, indem es die Aktivität mehrerer Rezeptor-Tyrosinkinasen hemmt, darunter MET, VEGFR, AXL und Tie-2. Diese Kinasen spielen eine entscheidende Rolle bei Tumorwachstum, -überleben und -angiogenese. Durch die Blockierung ihrer Aktivität unterbricht MGCD265 Hydrochlorid wichtige Signalwege, was zu einer verringerten Proliferation, Migration und Angiogenese von Tumorzellen führt. Diese Hemmung verstärkt auch die Wirksamkeit anderer Krebstherapien .

Ähnliche Verbindungen:

Crizotinib: Ein weiterer MET-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs eingesetzt wird.

Cabozantinib: Ein Multi-Kinase-Inhibitor, der auf MET, VEGFR und andere Kinasen abzielt und zur Behandlung von Nierenzellkarzinom und Leberzellkarzinom eingesetzt wird.

Eindeutigkeit von MGCD265 Hydrochlorid: MGCD265 Hydrochlorid ist einzigartig in seiner Fähigkeit, gleichzeitig mehrere Kinasen zu hemmen, die am Tumorwachstum und der Angiogenese beteiligt sind. Diese Breitbandaktivität unterscheidet es von anderen Inhibitoren, die nur auf eine oder zwei Kinasen abzielen. Darüber hinaus machen seine orale Bioverfügbarkeit und seine günstigen pharmakokinetischen Eigenschaften es zu einem vielversprechenden Kandidaten für die klinische Entwicklung .

Wirkmechanismus

MGCD265 hydrochloride exerts its effects by inhibiting the activity of multiple receptor tyrosine kinases, including MET, VEGFR, AXL, and Tie-2. These kinases play crucial roles in tumor growth, survival, and angiogenesis. By blocking their activity, MGCD265 hydrochloride disrupts key signaling pathways, leading to reduced tumor cell proliferation, migration, and angiogenesis. This inhibition also enhances the effectiveness of other anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Crizotinib: Another MET inhibitor used in the treatment of non-small cell lung cancer.

Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR, and other kinases, used in the treatment of renal cell carcinoma and hepatocellular carcinoma.

Uniqueness of MGCD265 Hydrochloride: MGCD265 hydrochloride is unique in its ability to simultaneously inhibit multiple kinases involved in tumor growth and angiogenesis. This broad-spectrum activity distinguishes it from other inhibitors that target only one or two kinases. Additionally, its oral bioavailability and favorable pharmacokinetic properties make it a promising candidate for clinical development .

Biologische Aktivität

Glesatinib hydrochloride, also known as MGCD265, is a novel tyrosine kinase inhibitor (TKI) primarily targeting the MET and AXL pathways. It has shown promising biological activity in various cancer models, particularly in non-small cell lung cancer (NSCLC) characterized by MET exon 14 mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and pharmacokinetic properties.

Glesatinib functions by inhibiting the activity of MET and AXL kinases, which are implicated in tumor growth, metastasis, and resistance to other therapies. By targeting these pathways, glesatinib aims to overcome resistance mechanisms that limit the effectiveness of conventional treatments.

- MET Inhibition : Glesatinib effectively inhibits MET signaling, which is often activated in various cancers due to mutations or overexpression.

- AXL Inhibition : AXL is associated with epithelial-mesenchymal transition (EMT) and is linked to poor prognosis in several cancers. Glesatinib's dual inhibition of MET and AXL may enhance its antitumor efficacy.

Preclinical Studies

In vitro studies have demonstrated that glesatinib exhibits significant antiproliferative effects on cancer cell lines harboring MET exon 14 mutations. For instance:

- Cell Line Sensitivity : Glesatinib showed IC50 values in the nanomolar range against MET-dependent cell lines, indicating potent inhibitory activity.

- Resistance Mechanisms : Research has indicated that glesatinib remains effective against certain mutations within the MET activation loop that confer resistance to first-generation MET inhibitors .

Clinical Studies

Glesatinib has been evaluated in several clinical trials, showcasing its potential in treating NSCLC and other malignancies.

- Phase I Trials : Initial studies assessed the safety and pharmacokinetics of glesatinib when combined with other agents like erlotinib and docetaxel. The results indicated manageable toxicity profiles and acceptable pharmacokinetic parameters .

-

Case Study Illustrations :

- A notable case involved a patient with NSCLC who had previously responded to crizotinib but later relapsed. Treatment with glesatinib resulted in a reduction in the size of liver metastases and a concurrent loss of detectable mutations in plasma DNA, highlighting its potential for overcoming resistance .

Pharmacokinetics

Glesatinib displays unique pharmacokinetic characteristics that influence its therapeutic application:

- Absorption and Distribution : After administration, glesatinib reaches peak plasma concentrations (Cmax) within 1 to 11 hours. Its bioavailability is limited, showing less than dose-proportional increases at higher doses .

- Impact of Food : Studies suggest that food does not significantly affect the pharmacokinetic parameters of glesatinib, allowing for flexible dosing regimens .

Summary of Key Findings

| Parameter | Details |

|---|---|

| Target Kinases | MET, AXL |

| IC50 Values | Nanomolar range against MET-dependent cell lines |

| Clinical Efficacy | Positive responses in NSCLC patients with MET mutations |

| Pharmacokinetics | Cmax: 1-11 h post-dose; limited bioavailability |

| Resistance Overcoming | Effective against certain resistance mutations |

Eigenschaften

IUPAC Name |

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27F2N5O3S2.ClH/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19;/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVXGVPWXBWWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClF2N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.